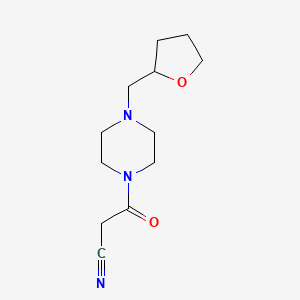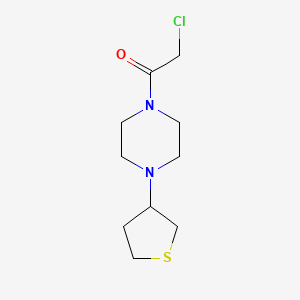![molecular formula C10H16N4O2 B1478827 2-azido-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one CAS No. 2098001-22-8](/img/structure/B1478827.png)
2-azido-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-azido-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H16N4O2 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Phosphine-mediated Construction of Heterocycles
- Phosphine-mediated synthesis offers a route to construct 1,4-oxazepines and 1,3-oxazines from ynones and 2-azido alcohols. This method presents a promising approach for preparing biologically active heterocycles and chiral ligands under mild conditions, suggesting potential applications in creating compounds similar to 2-azido-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one (François-Endelmond et al., 2010).
Copper(I)-catalyzed Cycloadditions
- Copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides on solid-phase generate 1,4-substituted [1,2,3]-triazoles, demonstrating an efficient method to incorporate azido groups and alkynes into complex structures, relevant to the synthesis of compounds like this compound (Tornøe et al., 2002).
Heterocyclic Compound Synthesis
- Research on heterocyclic compounds synthesis from 2-aminobenzimidazole has led to the creation of oxazepine, pyrazole, and isoxazole derivatives, highlighting the versatility of heterocyclic frameworks in drug development and materials science, potentially extending to the synthesis of complex molecules similar to the compound of interest (Adnan et al., 2014).
Coordination Polymers
- Synthesis of coordination polymers with triazolyl derivates has been explored, showing the structural and magnetic properties of these polymers. The study illustrates the application of azido groups in developing materials with unique magnetic properties, potentially relevant to the broader chemistry of azido-substituted cyclopenta[1,4]oxazepines (Zhang et al., 2009).
Cycloaddition Reactions
- A study on cycloadducts of methyl hydroxyalkynoates with DBU transforming into tethered furan-2(5H)-one and caprolactam structures underlines the synthetic utility of cycloaddition reactions in constructing complex heterocyclic structures, which could be applied to the synthesis of compounds like this compound (Trofimov et al., 2017).
Propriétés
IUPAC Name |
1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-2-azidoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c11-13-12-6-10(15)14-4-5-16-7-8-2-1-3-9(8)14/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGLHFFQMUJAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCN(C2C1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![azetidin-3-yl(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)methanone](/img/structure/B1478749.png)










